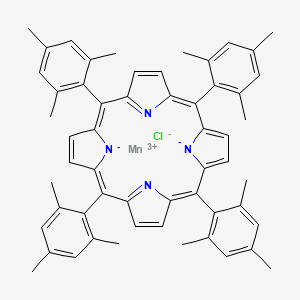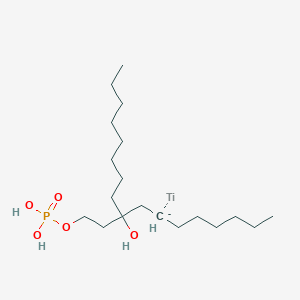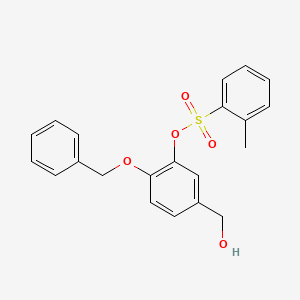
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxymethyl group, and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Sulfonation: The final step involves the sulfonation of the aromatic ring with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-5-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: Formation of 2-(Hydroxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Features a benzyloxy group, hydroxymethyl group, and sulfonate group.
2-(Ethoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(Methoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding interactions compared to its ethoxy and methoxy analogs. This uniqueness can lead to different biological activities and applications in various fields.
Properties
Molecular Formula |
C21H20O5S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-5-6-10-21(16)27(23,24)26-20-13-18(14-22)11-12-19(20)25-15-17-8-3-2-4-9-17/h2-13,22H,14-15H2,1H3 |
InChI Key |
NTWQWAUAOQYLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


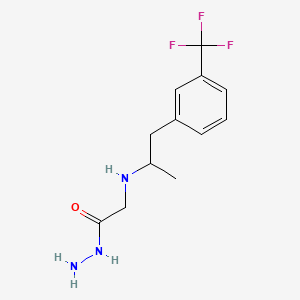
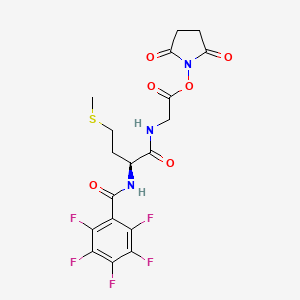
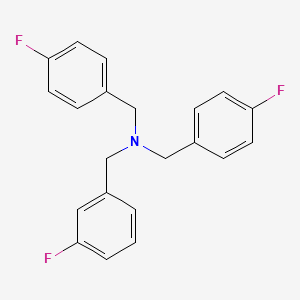

![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
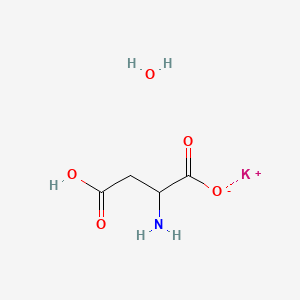
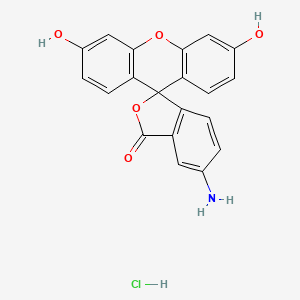
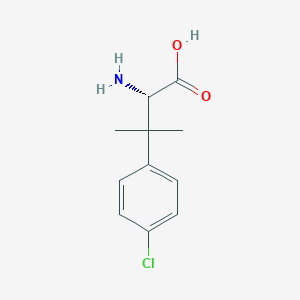
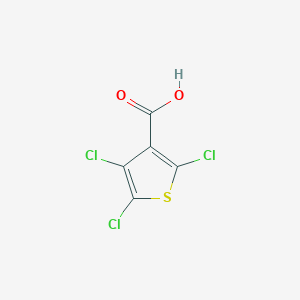

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
